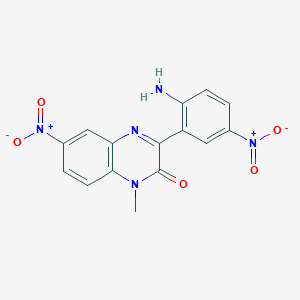
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique quinoxaline structure, which includes amino and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce the risk of hazardous reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while oxidation reactions can produce nitroso compounds .
Applications De Recherche Scientifique
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions within biological systems, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrophenol: Shares similar functional groups but differs in its overall structure and reactivity.
2-Amino-5-nitrobenzophenone: Another compound with nitro and amino groups, used in different applications and exhibiting distinct chemical properties.
Uniqueness
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one is unique due to its quinoxaline core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous .
Propriétés
Formule moléculaire |
C15H11N5O5 |
|---|---|
Poids moléculaire |
341.28g/mol |
Nom IUPAC |
3-(2-amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one |
InChI |
InChI=1S/C15H11N5O5/c1-18-13-5-3-9(20(24)25)7-12(13)17-14(15(18)21)10-6-8(19(22)23)2-4-11(10)16/h2-7H,16H2,1H3 |
Clé InChI |
PJAAPVMQSBRHEF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C(C1=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
SMILES canonique |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C(C1=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B411881.png)
![N-allyl-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B411882.png)
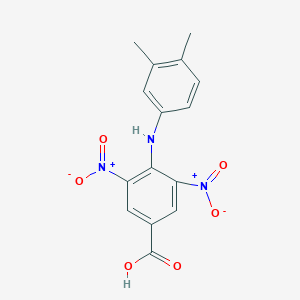
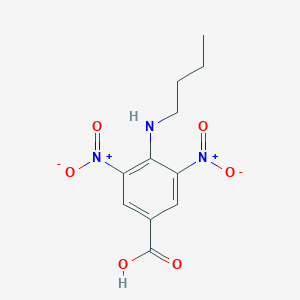
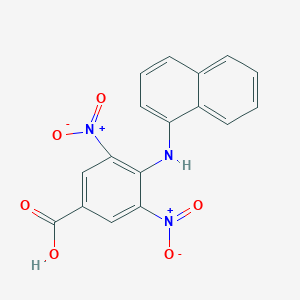
![3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene](/img/structure/B411889.png)
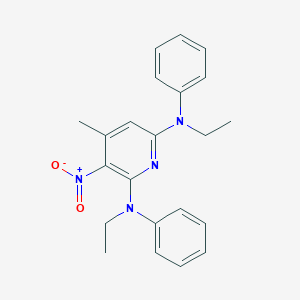
![4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B411891.png)
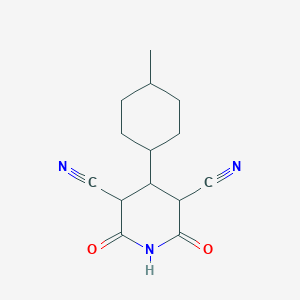

![N-[(4-bromophenyl)diazenyl]-4-nitroaniline](/img/structure/B411898.png)

![2-amino-N'-{2-[(2-aminobenzoyl)hydrazono]-1,2-diphenylethylidene}benzohydrazide](/img/structure/B411906.png)
![(5E)-2-anilino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411907.png)
